N-benzoyl-N'-(5-quinolinyl)thiourea
CAS No.: 861208-64-2
Cat. No.: VC4640860
Molecular Formula: C17H13N3OS
Molecular Weight: 307.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 861208-64-2 |
---|---|
Molecular Formula | C17H13N3OS |
Molecular Weight | 307.37 |
IUPAC Name | N-(quinolin-5-ylcarbamothioyl)benzamide |
Standard InChI | InChI=1S/C17H13N3OS/c21-16(12-6-2-1-3-7-12)20-17(22)19-15-10-4-9-14-13(15)8-5-11-18-14/h1-11H,(H2,19,20,21,22) |
Standard InChI Key | ZMGIOHDRVGQVCU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
Introduction
Chemical Identity and Structural Properties
N-Benzoyl-N'-(5-quinolinyl)thiourea is characterized by a benzoyl group linked to a thiourea moiety, which is further connected to a quinoline ring at the 5-position. Key structural and physicochemical properties include:
Property | Value |
---|---|
IUPAC Name | N-(quinolin-5-ylcarbamothioyl)benzamide |
Molecular Formula | |
Molecular Weight | 307.37 g/mol |
SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
InChI Key | ZMGIOHDRVGQVCU-UHFFFAOYSA-N |
Solubility | Not fully characterized |
The compound’s quinoline moiety contributes to its planar aromatic structure, enabling interactions with biological targets such as enzymes and DNA . Spectroscopic data, including NMR and IR, confirm the presence of characteristic functional groups: the benzoyl carbonyl () and thiourea C=S () .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of N-benzoyl-N'-(5-quinolinyl)thiourea typically involves a two-step process:
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Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetone, yielding benzoyl isothiocyanate .
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Coupling with 5-Aminoquinoline: The isothiocyanate intermediate reacts with 5-aminoquinoline in the presence of a base (e.g., NaOH) at elevated temperatures () .
Optimization Insights:
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Reaction time and temperature critically influence yield. Shorter durations (10–15 minutes) at 98°C maximize product formation while minimizing side reactions .
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Solvent choice (e.g., ethanol vs. methanol) affects crystallization efficiency, with ethanol yielding purer products .
Applications in Research and Industry
Phase-Transfer Catalysis
N-Benzoyl-N'-(5-quinolinyl)thiourea facilitates reactions in biphasic systems by shuttling reactants between aqueous and organic phases. Its thiourea group coordinates with metal ions, enhancing reaction rates in:
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Suzuki-Miyaura Couplings: Improved yields in aryl-aryl bond formations .
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Nucleophilic Substitutions: Accelerated displacement reactions in polar solvents.
Biological Activity
Recent studies highlight its potential as a urease inhibitor, a target for treating Helicobacter pylori infections and urinary tract disorders. Key findings include:
Compound | IC (µM) | Reference |
---|---|---|
N-Benzoyl-N'-(5-quinolinyl)thiourea | 1.83 ± 0.79 | |
Thiourea (Standard) | 22.8 ± 1.31 |
Mechanistically, the thiourea moiety chelates nickel ions in the urease active site, while the quinoline ring stabilizes interactions via π-π stacking with hydrophobic residues .
Comparative Analysis with Structural Analogs
The biological and chemical properties of N-benzoyl thiourea derivatives vary significantly with the quinoline substitution position:
Position | Urease Inhibition (IC) | Key Interactions |
---|---|---|
5-Quinolinyl | 1.83 ± 0.79 µM | Nickel chelation, π-π stacking |
8-Quinolinyl | 9.45 ± 0.08 µM | Reduced steric accessibility |
The 5-position optimizes spatial alignment with the urease active site, underscoring the importance of substitution patterns in drug design .
Future Directions and Challenges
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Mechanistic Studies: Elucidate the compound’s interactions with non-urease targets (e.g., kinases, GPCRs) using crystallography and molecular dynamics simulations .
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Derivatization: Introduce electron-withdrawing groups (e.g., -NO) to the benzoyl ring to enhance metabolic stability .
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Scale-Up Challenges: Address solubility limitations via prodrug strategies or nanoformulations .
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